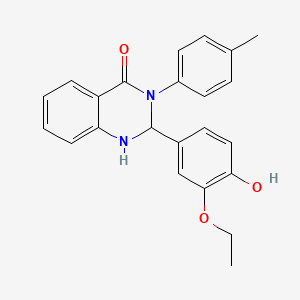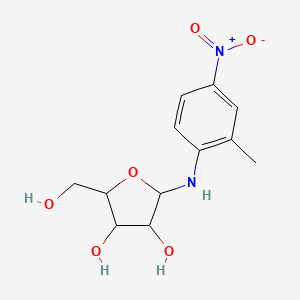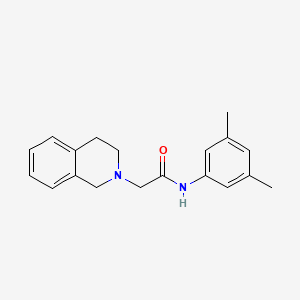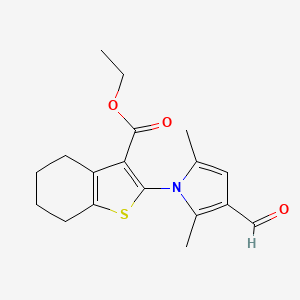
N-(anilinocarbonothioyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-2-iodobenzamide, also known as NIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of imaging and cancer therapy.
Mecanismo De Acción
N-(anilinocarbonothioyl)-2-iodobenzamide exerts its anticancer effects by inducing DNA damage and inhibiting cell proliferation. It has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. N-(anilinocarbonothioyl)-2-iodobenzamide also inhibits the activity of topoisomerase I and II, enzymes that are essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2-iodobenzamide has been shown to have a low toxicity profile and minimal side effects. It has been found to selectively target cancer cells and spare normal cells, making it an attractive candidate for cancer therapy. Additionally, N-(anilinocarbonothioyl)-2-iodobenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(anilinocarbonothioyl)-2-iodobenzamide is its high selectivity for cancer cells, which allows for targeted therapy and imaging. Additionally, N-(anilinocarbonothioyl)-2-iodobenzamide has a relatively low toxicity profile, making it a safer alternative to traditional chemotherapy agents. However, the synthesis of N-(anilinocarbonothioyl)-2-iodobenzamide can be challenging and requires specialized equipment and expertise. Furthermore, the efficacy of N-(anilinocarbonothioyl)-2-iodobenzamide may vary depending on the type and stage of cancer being treated.
Direcciones Futuras
There are several potential future directions for research on N-(anilinocarbonothioyl)-2-iodobenzamide. One area of interest is the development of novel synthetic methods that can improve the yield and purity of N-(anilinocarbonothioyl)-2-iodobenzamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(anilinocarbonothioyl)-2-iodobenzamide and its potential interactions with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(anilinocarbonothioyl)-2-iodobenzamide in humans, which could pave the way for its use in cancer therapy and imaging.
Métodos De Síntesis
The synthesis of N-(anilinocarbonothioyl)-2-iodobenzamide involves the reaction of 2-iodobenzamide with aniline-4-carbodithioic acid in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-2-iodobenzamide has been extensively studied for its potential applications in cancer therapy and imaging. It has been shown to selectively target cancer cells and induce cell death through the activation of apoptosis pathways. Additionally, N-(anilinocarbonothioyl)-2-iodobenzamide has been used as a molecular imaging agent for the detection of tumors in vivo.
Propiedades
IUPAC Name |
2-iodo-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOSQXAERXVKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4932556.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4932578.png)


![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)


